molecular formula C10H22N2 B1345179 N1-Cyclohexyl-N3-methyl-1,3-propanediamine CAS No. 90853-13-7

N1-Cyclohexyl-N3-methyl-1,3-propanediamine

Cat. No.: B1345179
CAS No.: 90853-13-7
M. Wt: 170.3 g/mol
InChI Key: ZVWQHCRUSNYNIN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Cyclohexyl-N’-methyl-1,3-propanediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with aminopropyltransferases, which are enzymes involved in the synthesis of polyamines such as spermidine and spermine . These interactions are crucial as polyamines are essential for cell growth and differentiation. The nature of these interactions involves the inhibition of aminopropyltransferases, leading to a decrease in the levels of spermidine and spermine within the cell .

Cellular Effects

N-Cyclohexyl-N’-methyl-1,3-propanediamine has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of aminopropyltransferases by N-Cyclohexyl-N’-methyl-1,3-propanediamine leads to a reduction in polyamine levels, which in turn affects cell proliferation and differentiation . Additionally, this compound has been observed to impact insulin secretion in pancreatic beta-cells, highlighting its role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Cyclohexyl-N’-methyl-1,3-propanediamine involves its binding interactions with specific enzymes and proteins. By inhibiting aminopropyltransferases, it prevents the synthesis of polyamines, which are vital for various cellular functions . This inhibition leads to changes in gene expression, particularly those genes involved in cell growth and differentiation. Furthermore, N-Cyclohexyl-N’-methyl-1,3-propanediamine may also interact with other biomolecules, leading to enzyme inhibition or activation, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Cyclohexyl-N’-methyl-1,3-propanediamine have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Cyclohexyl-N’-methyl-1,3-propanediamine remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of polyamine synthesis, leading to prolonged effects on cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of N-Cyclohexyl-N’-methyl-1,3-propanediamine vary with different dosages in animal models. At lower doses, it effectively inhibits aminopropyltransferases without causing significant toxicity . At higher doses, N-Cyclohexyl-N’-methyl-1,3-propanediamine may exhibit toxic effects, including adverse impacts on cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of polyamine synthesis .

Metabolic Pathways

N-Cyclohexyl-N’-methyl-1,3-propanediamine is involved in metabolic pathways related to polyamine synthesis. It interacts with enzymes such as aminopropyltransferases, which are responsible for the production of spermidine and spermine . By inhibiting these enzymes, N-Cyclohexyl-N’-methyl-1,3-propanediamine disrupts the normal metabolic flux, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on various cellular processes that depend on polyamines .

Transport and Distribution

The transport and distribution of N-Cyclohexyl-N’-methyl-1,3-propanediamine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, such as aminopropyltransferases, to exert its inhibitory effects . The localization and accumulation of N-Cyclohexyl-N’-methyl-1,3-propanediamine within cells are crucial for its efficacy in inhibiting polyamine synthesis .

Subcellular Localization

N-Cyclohexyl-N’-methyl-1,3-propanediamine is localized within specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus or mitochondria . The subcellular localization of N-Cyclohexyl-N’-methyl-1,3-propanediamine is essential for its role in inhibiting polyamine synthesis and affecting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production of N1-Cyclohexyl-N3-methyl-1,3-propanediamine often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Properties

IUPAC Name

N'-cyclohexyl-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWQHCRUSNYNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238306
Record name N-Cyclohexyl-N'-methyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90853-13-7
Record name N-Cyclohexyl-N'-methyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090853137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-N'-methyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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